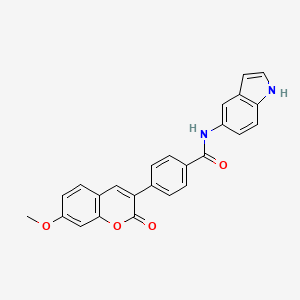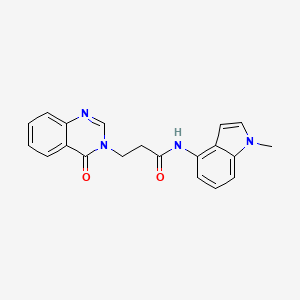![molecular formula C21H20ClN3O3S B11008390 N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-2-[(9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-7-yl)oxy]acetamide](/img/structure/B11008390.png)
N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-2-[(9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-7-yl)oxy]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-2-[(9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-7-yl)oxy]acetamide is a complex organic compound that features a combination of sulfanyl, chlorophenyl, and quinazolinyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-2-[(9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-7-yl)oxy]acetamide typically involves multiple steps:
Starting Materials: The synthesis begins with 4-chlorobenzoic acid and other precursors.
Esterification: 4-chlorobenzoic acid is esterified with methanol to form methyl 4-chlorobenzoate.
Hydrazination: The ester is then hydrazinated to form 4-chlorobenzohydrazide.
Cyclization: The hydrazide undergoes cyclization to form the quinazolinyl moiety.
Formation of Sulfanyl Intermediate: The intermediate is then reacted with 2-bromoethyl sulfide to introduce the sulfanyl group.
Final Coupling: The final step involves coupling the quinazolinyl intermediate with the sulfanyl intermediate under appropriate conditions to form the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-2-[(9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-7-yl)oxy]acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The quinazolinyl moiety can be reduced under specific conditions.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced quinazolinyl derivatives.
Substitution: Substituted chlorophenyl derivatives.
Scientific Research Applications
N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-2-[(9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-7-yl)oxy]acetamide has several scientific research applications:
Medicinal Chemistry: Potential use as an antiviral or anticancer agent due to its complex structure and functional groups.
Biological Studies: Investigated for its interactions with various biological targets, including enzymes and receptors.
Material Science: Used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-2-[(9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-7-yl)oxy]acetamide involves its interaction with molecular targets such as enzymes or receptors. The sulfanyl and quinazolinyl groups play a crucial role in binding to these targets, potentially inhibiting their activity or altering their function .
Comparison with Similar Compounds
Similar Compounds
Thiazoles: Compounds containing a thiazole ring, known for their diverse biological activities.
Thiophenes: Heterocyclic compounds with a sulfur atom, used in medicinal chemistry.
Indoles: Compounds with an indole ring, known for their biological potential.
Uniqueness
N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-2-[(9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-7-yl)oxy]acetamide is unique due to its combination of functional groups, which confer specific chemical and biological properties not found in simpler compounds. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C21H20ClN3O3S |
|---|---|
Molecular Weight |
429.9 g/mol |
IUPAC Name |
N-[2-(4-chlorophenyl)sulfanylethyl]-2-[(9-oxo-2,3-dihydro-1H-pyrrolo[2,1-b]quinazolin-7-yl)oxy]acetamide |
InChI |
InChI=1S/C21H20ClN3O3S/c22-14-3-6-16(7-4-14)29-11-9-23-20(26)13-28-15-5-8-18-17(12-15)21(27)25-10-1-2-19(25)24-18/h3-8,12H,1-2,9-11,13H2,(H,23,26) |
InChI Key |
RJYCODWUWMBKFC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=NC3=C(C=C(C=C3)OCC(=O)NCCSC4=CC=C(C=C4)Cl)C(=O)N2C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-6-phenyl-4,5-dihydropyridazin-3(2H)-one](/img/structure/B11008307.png)
![3-{1-[(4-phenylpiperazino)carbonyl]propyl}-1,2,3-benzotriazin-4(3H)-one](/img/structure/B11008308.png)

![N-(1H-benzimidazol-5-yl)-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide](/img/structure/B11008319.png)
![N-[2-(dimethylsulfamoyl)ethyl]-3-(4-hydroxyquinazolin-2-yl)propanamide](/img/structure/B11008340.png)
![N-[2-(1H-benzimidazol-2-yl)ethyl]-3-[1-(4-methoxybenzyl)-2,5-dioxoimidazolidin-4-yl]propanamide](/img/structure/B11008351.png)
![N-[3-(acetylamino)phenyl]-2-(2-methylpropyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide](/img/structure/B11008358.png)
![4,5-dimethyl-2-(1H-tetraazol-1-yl)-N-{2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]ethyl}-3-thiophenecarboxamide](/img/structure/B11008360.png)



![5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-N-(tetrahydro-2H-pyran-4-ylmethyl)furan-2-carboxamide](/img/structure/B11008379.png)
![3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)-N-[2-(4-methoxyphenyl)-2-oxoethyl]propanamide](/img/structure/B11008388.png)
![N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]-3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide](/img/structure/B11008396.png)
